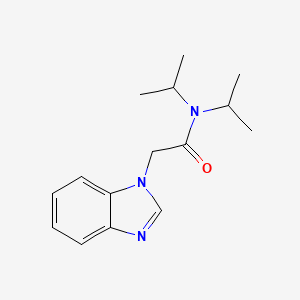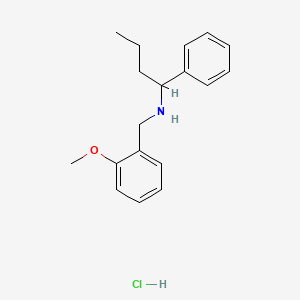
2-(1H-benzimidazol-1-yl)-N,N-diisopropylacetamide
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-(1H-benzimidazol-1-yl)-N,N-diisopropylacetamide, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under various conditions. Modifications to the benzimidazole core, such as the introduction of diisopropylacetamide groups, are achieved through subsequent synthetic steps, including nucleophilic substitution reactions and the use of coupling agents to introduce specific substituents.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The electronic and steric effects of substituents on the benzimidazole nucleus significantly influence the compound's chemical reactivity and interaction with biological targets. Structural analyses, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, provide detailed insights into the geometry, conformations, and electronic environment of these molecules.
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, including halogenation, nitration, and sulfonation, which further modify their chemical properties and biological activity. The presence of the benzimidazole moiety confers a range of chemical properties, such as acidity and basicity of the imidazole nitrogen atoms, enabling the formation of salts and coordination complexes with metals.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzimidazole core. These properties are crucial for the compound's application in drug formulation and delivery.
Chemical Properties Analysis
The chemical properties of 2-(1H-benzimidazol-1-yl)-N,N-diisopropylacetamide, such as reactivity towards nucleophiles and electrophiles, are determined by the electronic characteristics of the benzimidazole ring and the attached substituents. These properties are essential for understanding the compound's mechanism of action and its interaction with biological macromolecules.
References
- The synthesis and biological evaluation of benzimidazole derivatives as mentioned in various studies highlight the importance of structural modifications to enhance pharmacological activity (Zarrinmayeh et al., 1998).
- Research on the synthesis and exploration of QSAR models of benzimidazole compounds provides insights into their potential as antibacterial agents (Sharma et al., 2012).
- Studies on the synthesis and antiprotozoal activity of benzimidazole derivatives reveal their significance in developing treatments for parasitic diseases (Hernández-Núñez et al., 2017).
特性
IUPAC Name |
2-(benzimidazol-1-yl)-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(2)18(12(3)4)15(19)9-17-10-16-13-7-5-6-8-14(13)17/h5-8,10-12H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSQTIORGXQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446887.png)
![1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4446889.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4446896.png)
![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4446903.png)

![2-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4446917.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4446919.png)
![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4446926.png)
![N-[4-(1-pyrrolidinyl)benzyl]-2-naphthalenesulfonamide](/img/structure/B4446942.png)
![3-ethyl-2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446951.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446955.png)

![1-(2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B4446988.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B4446989.png)